Methyl N,N-dibenzylcarbamate
Overview
Description
Methyl N,N-dibenzylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamate group bonded to a methyl group and two benzyl groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has shown zwitterionic properties .
Mechanism of Action
Target of Action
Methyl N,N-dibenzylcarbamate is a complex organic compound The primary targets of this compound and their roles are not well-documented in the literature
Mode of Action
Carbamates, a class of compounds to which this compound belongs, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions. This suggests that this compound might interact with its targets by forming protective bonds, thereby altering the chemical properties of the targets.
Biochemical Pathways
For instance, some carbamates are known to inhibit the enzyme acetylcholinesterase, affecting the nervous system
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Result of Action
The effects of a compound at the molecular and cellular level can provide insights into its mechanism of action and potential therapeutic applications
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound.
Biochemical Analysis
Biochemical Properties
The carbamate group in Methyl N,N-dibenzylcarbamate plays a key role in biochemical reactions. It is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Cellular Effects
They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Molecular Mechanism
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Metabolic Pathways
Carbamates are known to be involved in one-carbon metabolism and polyamine metabolism .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N,N-dibenzylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl naphthalene-2-carboxylate with benzaldehyde . Another method includes the reaction of methyl 3-aminopropionate with dibenzylamine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to meet pharmaceutical standards. The use of mechanochemical methods, such as ball-milling, has also been explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl N,N-dibenzylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl N,N-dibenzylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s zwitterionic properties make it useful in studying biological systems and interactions.
Medicine: It serves as a precursor in the production of various drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate with a single methyl group.
N,N-dibenzylcarbamate: Similar structure but lacks the methyl group.
Benzyl carbamate: Contains a benzyl group instead of two.
Uniqueness: Methyl N,N-dibenzylcarbamate is unique due to its combination of a methyl group and two benzyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful as an intermediate in pharmaceutical synthesis and other specialized applications.
Properties
IUPAC Name |
methyl N,N-dibenzylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTVBWJXLLPNGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394510 | |
Record name | methyl dibenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102276-52-8 | |
Record name | methyl dibenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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